N-Boc-1,2,3,6-tetrahydropyridine
Overview
Description
Synthesis Analysis
The synthesis of N-Boc-1,2,3,6-tetrahydropyridine and related compounds typically involves multistep organic reactions that allow for the introduction of the N-Boc protecting group. For example, sequential tandem directed lithiations of an N-Boc-4-methoxy-1,2-dihydropyridine have been successfully achieved, leading to C-5,C-6 disubstituted dihydropyridones upon acidic workup, with the chlorine atom of the dihydropyridone products being substitutable for diverse groups (Young & Comins, 2005).
Molecular Structure Analysis
The molecular structure of N-Boc-1,2,3,6-tetrahydropyridine derivatives can be complex and varied, often determined by NMR spectroscopy and X-ray diffraction studies. These compounds can adopt different conformations and exhibit a range of stereochemical outcomes depending on the specifics of their synthesis. For instance, the crystal and molecular structures of related dihydropyridine derivatives have been explored, revealing insights into their conformational preferences and molecular interactions (Iwasaki, Watanabe, & Maeda, 1987).
Chemical Reactions and Properties
N-Boc-1,2,3,6-tetrahydropyridine participates in a variety of chemical reactions, showcasing its reactivity and functional group compatibility. For example, it has been used in photocycloaddition reactions, demonstrating its capacity to form complex cyclic structures under specific conditions (Albrecht, Basler, & Bach, 2008). Additionally, its chemical properties enable it to undergo transformations such as quaternization and reduction, facilitating the synthesis of a wide array of N-amino-1,2,3,6-tetrahydropyridine derivatives (Redda, Corleto, & Knaus, 1979).
Physical Properties Analysis
The physical properties of N-Boc-1,2,3,6-tetrahydropyridine and its derivatives, such as solubility, melting point, and boiling point, are crucial for their application in organic synthesis. These properties are influenced by the molecular structure and the presence of the N-Boc protecting group, which can affect the compound's behavior in different solvents and under various temperature conditions.
Chemical Properties Analysis
Chemically, N-Boc-1,2,3,6-tetrahydropyridine exhibits a range of reactivities that make it a valuable building block in organic synthesis. Its ability to participate in C-H activation, coupling reactions, and undergo selective functionalization highlights its versatility. The presence of the Boc group offers protection to the nitrogen, allowing for controlled deprotection under mild conditions, thereby providing access to further functionalized pyridine derivatives (Duttwyler, Lu, Rheingold, Bergman, & Ellman, 2012).
Scientific Research Applications
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Suzuki-Miyaura Cross-Coupling
- Field : Organic Chemistry
- Application : N-Boc-1,2,3,6-tetrahydropyridine is used as a reagent in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize carbon-carbon bonds .
- Method : The reaction typically involves the use of a palladium catalyst and a phosphine ligand .
- Results : This method allows for the synthesis of a wide range of organic compounds .
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Preparation of Enzymatic Inhibitors and Receptor Ligands
- Field : Medicinal Chemistry
- Application : N-Boc-1,2,3,6-tetrahydropyridine is used in the preparation of several enzymatic inhibitors and receptor ligands . These compounds can be used in the development of new drugs .
- Method : The specific methods of application or experimental procedures would depend on the specific inhibitor or ligand being synthesized .
- Results : The outcomes of these syntheses would also depend on the specific inhibitor or ligand being synthesized .
-
Preparation of Anaplastic Lymphoma Kinase Inhibitors
- Field : Oncology
- Application : N-Boc-1,2,3,6-tetrahydropyridine is used in the preparation of orally active anaplastic lymphoma kinase inhibitors . These inhibitors can be used in the treatment of certain types of cancer .
- Method : The specific methods of application or experimental procedures would depend on the specific inhibitor being synthesized .
- Results : The outcomes of these syntheses would also depend on the specific inhibitor being synthesized .
-
Preparation of Diacylglycerol Acyltransferase-1 Inhibitors
- Field : Metabolic Diseases
- Application : N-Boc-1,2,3,6-tetrahydropyridine is used in the preparation of oxazolecarboxamides as diacylglycerol acyltransferase-1 inhibitors . These inhibitors can be used in the treatment of obesity and diabetes .
- Method : The specific methods of application or experimental procedures would depend on the specific inhibitor being synthesized .
- Results : The outcomes of these syntheses would also depend on the specific inhibitor being synthesized .
properties
IUPAC Name |
tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-5H,6-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHHRQFHCPINIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517997 | |
Record name | tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-1,2,3,6-tetrahydropyridine | |
CAS RN |
85838-94-4 | |
Record name | tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6-Tetrahydropyridine, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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